4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid
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Overview
Description
4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by trifluoromethylation using reagents like trifluoromethyl iodide. The benzenesulfonic acid group can be introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized to produce derivatives with higher oxidation states.
Reduction: The pyrazole ring can be reduced to form different pyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The sulfonic acid group can form hydrogen bonds with biological targets, further influencing its mechanism of action.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonic acid: Lacks the pyrazole ring.
Pyrazole derivatives: May have different substituents on the pyrazole ring.
Sulfonic acid derivatives: May have different aromatic rings.
Uniqueness: The presence of both the trifluoromethyl group and the pyrazole ring in this compound makes it distinct from other similar compounds, providing unique chemical and biological properties.
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Properties
Molecular Formula |
C10H7F3N2O4S |
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Molecular Weight |
308.24 g/mol |
IUPAC Name |
4-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C10H7F3N2O4S/c11-10(12,13)8-5-9(16)15(14-8)6-1-3-7(4-2-6)20(17,18)19/h1-4H,5H2,(H,17,18,19) |
InChI Key |
FNYXZJORNCJQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
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